molecular formula C20H16O B181268 (2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one CAS No. 56412-55-6

(2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one

Cat. No.: B181268
CAS No.: 56412-55-6
M. Wt: 272.3 g/mol
InChI Key: FWCCLQQDGFXYFH-BUHFOSPRSA-N
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Description

(2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a naphthalene ring and a 4-methylphenyl group connected by a propenone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-methylbenzaldehyde and 1-acetonaphthone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be carried out using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce dihydrochalcones. Substitution reactions can lead to various halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating diseases such as cancer and infections.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway. Additionally, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one: Similar structure but lacks the naphthalene ring.

    (E)-1-(4-methoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one: Similar structure with a methoxy group instead of a methyl group.

    (E)-1-(4-chlorophenyl)-3-naphthalen-1-ylprop-2-en-1-one: Similar structure with a chlorine atom instead of a methyl group.

Uniqueness

(2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one is unique due to the presence of both a naphthalene ring and a 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-1-(4-methylphenyl)-3-naphthalen-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c1-15-9-11-18(12-10-15)20(21)14-13-17-7-4-6-16-5-2-3-8-19(16)17/h2-14H,1H3/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCCLQQDGFXYFH-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420757
Record name NSC201545
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56412-55-6
Record name NSC201545
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201545
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC201545
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-METHYL-3-(1-NAPHTHYL)ACRYLOPHENONE
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